Atuzaginstat
Overview
Description
Atuzaginstat is a small molecule that functions as an orally available protease inhibitor. These proteases penetrate gingival tissue and cause inflammation at the site of periodontitis . This compound has been investigated for its potential to treat Alzheimer’s disease by inhibiting these proteases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The detailed synthetic routes and reaction conditions for Atuzaginstat are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions that involve the formation of specific chemical bonds and functional groups .
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps of purification and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Atuzaginstat primarily undergoes inhibition reactions with its target proteases. It does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include various organic solvents, catalysts, and protective groups to facilitate the formation of the desired chemical structure .
Major Products Formed: The major product formed from the reactions involving this compound is the inhibition complex with the target proteases, which prevents the proteases from exerting their pathological effects .
Scientific Research Applications
Mechanism of Action
Atuzaginstat exerts its effects by inhibiting the activity of gingipains, which are toxic protease virulence factors produced by Porphyromonas gingivalis . These gingipains are found in more than 90% of brains with Alzheimer’s disease . By inhibiting gingipains, this compound reduces neuroinflammation, amyloid-beta production, and tau phosphorylation, which are key pathological features of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds:
- COR588: A second-generation gingipain inhibitor developed by Cortexyme .
- LHP588: Another gingipain inhibitor with a similar mechanism of action .
Uniqueness: Atuzaginstat is unique in its ability to specifically target and inhibit gingipains, which are directly linked to the progression of Alzheimer’s disease and periodontal disease . Its oral availability and ability to penetrate the blood-brain barrier make it a promising candidate for treating neurodegenerative diseases .
Properties
IUPAC Name |
N-[(3S)-7-amino-2-oxo-1-(2,3,6-trifluorophenoxy)heptan-3-yl]cyclopentanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N2O3/c20-13-8-9-14(21)18(17(13)22)27-11-16(25)15(7-3-4-10-23)24-19(26)12-5-1-2-6-12/h8-9,12,15H,1-7,10-11,23H2,(H,24,26)/t15-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIMBXKACVCIMM-HNNXBMFYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC(CCCCN)C(=O)COC2=C(C=CC(=C2F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C(=O)N[C@@H](CCCCN)C(=O)COC2=C(C=CC(=C2F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2211981-76-7 | |
Record name | Atuzaginstat | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2211981767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ATUZAGINSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DGN7ROZ8EN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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